{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide
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Overview
Description
{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with methyl groups and a trimethylazanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Attachment of the Trimethylazanium Group: The final step involves the quaternization of the nitrogen atom in the pyrrole ring with trimethylamine, followed by the addition of iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrrole ring, potentially leading to the formation of dihydropyrrole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of dihydropyrrole derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrrole-containing molecules with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it valuable for biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of {[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: A simpler analog with similar structural features but lacking the trimethylazanium group.
4-Methylphenylpyrrole: Another analog with a different substitution pattern on the pyrrole ring.
Trimethylazanium Compounds: Compounds with similar quaternary ammonium groups but different core structures.
Uniqueness
{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide is unique due to the combination of its pyrrole ring with specific methyl and trimethylazanium substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methyl-trimethylazanium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N2.HI/c1-13-7-9-17(10-8-13)18-14(2)11-16(15(18)3)12-19(4,5)6;/h7-11H,12H2,1-6H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRGHBANRQVLFZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C[N+](C)(C)C)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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